4-Amino-N-ethylbenzenesulfonamide is an organic compound characterized by its sulfonamide functional group attached to an ethyl-substituted amino-benzene structure. Its chemical formula is C₉H₁₃N₃O₂S, and it is known for its role in medicinal chemistry, particularly as a potential therapeutic agent. The compound exhibits properties that make it useful in various biological applications, including enzyme inhibition and antimicrobial activities.
4-Amino-N-ethylbenzenesulfonamide displays significant biological activity:
The synthesis of 4-Amino-N-ethylbenzenesulfonamide typically involves multi-step reactions:
Studies have shown that 4-Amino-N-ethylbenzenesulfonamide interacts with specific biological targets:
Several compounds share structural similarities with 4-Amino-N-ethylbenzenesulfonamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Aminobenzenesulfonamide | Amino and sulfonamide groups | First-generation sulfa drug; widely studied for antibacterial properties. |
| 4-Amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | Pyrimidine substitution | Exhibits enhanced antimicrobial activity due to pyrimidine's influence. |
| N,N-Diethyl-4-amino-benzenesulfonamide | Diethyl substitution on the nitrogen | Increased lipophilicity may enhance membrane permeability. |
| 3,3'-Disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) | Disulfide linkage | Potential for redox reactions, expanding its application scope. |
These compounds illustrate variations in substitution patterns and functional groups that can affect their biological activity and applications.
Irritant